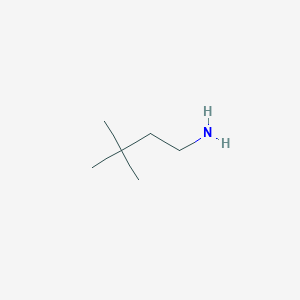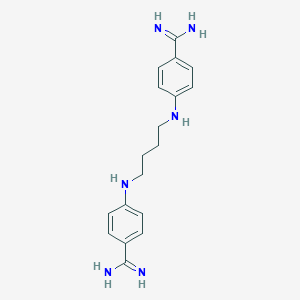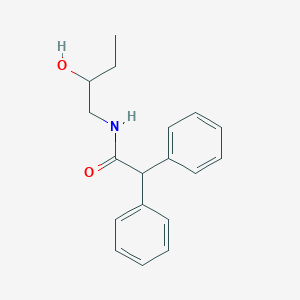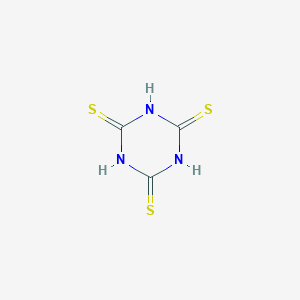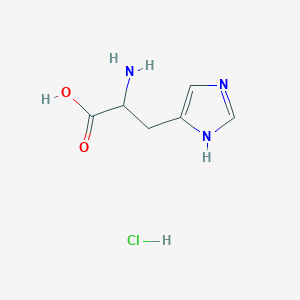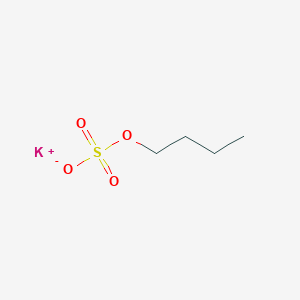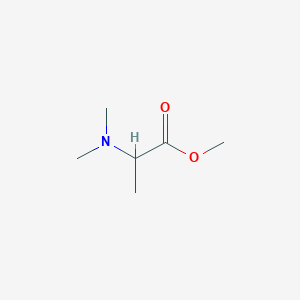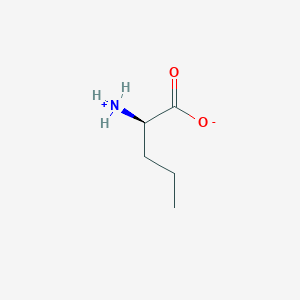
alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride, also known as AMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2014 and has been reported to have a high potency compared to other synthetic cannabinoids. Due to its high potency, AMB-FUBINACA has been associated with severe adverse effects, including fatalities. However, it has also been used for scientific research purposes, particularly in the study of the endocannabinoid system.
作用機序
Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in various physiological processes. By binding to these receptors, alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride can modulate the activity of the endocannabinoid system and produce a range of effects.
生化学的および生理学的効果
Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has been reported to produce a range of effects, including euphoria, relaxation, altered perception, and hallucinations. It has also been associated with adverse effects, including anxiety, paranoia, and psychosis. These effects are believed to be due to the activation of the cannabinoid receptors in the brain and other parts of the body.
実験室実験の利点と制限
Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has several advantages for scientific research purposes, including its high potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its potential for abuse and the risk of adverse effects. Researchers must take precautions to ensure that the use of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride is ethical and safe.
将来の方向性
There are several future directions for the study of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride and other synthetic cannabinoids. One area of research is the development of new treatments for medical conditions, such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other parts of the body. Additionally, researchers are exploring the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride is a potent synthetic cannabinoid that has been used for scientific research purposes. Its high potency and selectivity for the cannabinoid receptors make it a valuable tool for investigating the endocannabinoid system and developing new treatments for medical conditions. However, its potential for abuse and the risk of adverse effects highlight the importance of ethical and safe use in scientific research. Future research will continue to explore the potential benefits and limitations of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride and other synthetic cannabinoids.
合成法
The synthesis of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride involves the reaction of 5-fluoro-ADB with N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide. The resulting product is then treated with methanol and hydrochloric acid to form the hydrochloride salt of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride.
科学的研究の応用
Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has been used in scientific research to study the endocannabinoid system, which is a complex signaling system involved in various physiological processes, including pain, mood, appetite, and memory. Synthetic cannabinoids like alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride have been used to investigate the role of the endocannabinoid system in these processes and to develop new treatments for various medical conditions.
特性
CAS番号 |
131964-93-7 |
|---|---|
製品名 |
alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride |
分子式 |
C13H18ClNO2S |
分子量 |
287.81 g/mol |
IUPAC名 |
1-(1-benzothiophen-2-yl)-2-[2-(methylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-14-6-7-16-9-11(15)13-8-10-4-2-3-5-12(10)17-13;/h2-5,8,11,14-15H,6-7,9H2,1H3;1H |
InChIキー |
GNKVGULQAMPHBF-UHFFFAOYSA-N |
SMILES |
CNCCOCC(C1=CC2=CC=CC=C2S1)O.Cl |
正規SMILES |
CNCCOCC(C1=CC2=CC=CC=C2S1)O.Cl |
同義語 |
alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydr ochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





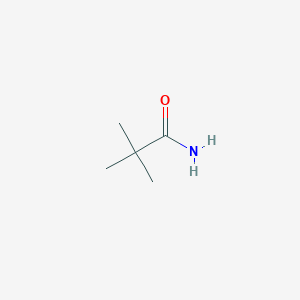
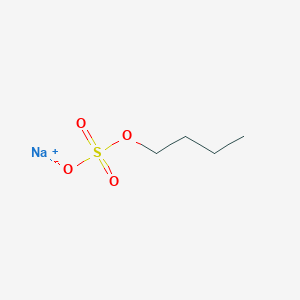
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

